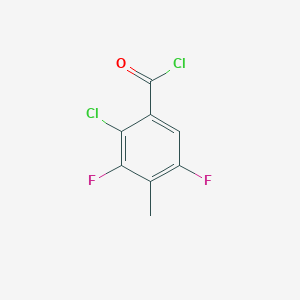
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H4ClF2O . It is a derivative of benzoyl chloride, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-difluoro-4-methylbenzoyl chloride typically involves the chlorination of 2-Chloro-3,5-difluoro-4-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-3,5-difluoro-4-methylbenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
2-Chloro-3,5-difluoro-4-methylbenzoic acid: Formed from hydrolysis.
Benzyl alcohol: Formed from reduction.
Aplicaciones Científicas De Investigación
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,5-difluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chlorobenzoyl chloride
- 3,5-Difluorobenzoyl chloride
- 4-Methylbenzoyl chloride
Comparison
2-Chloro-3,5-difluoro-4-methylbenzoyl chloride is unique due to the combined presence of chlorine, fluorine, and methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of compounds that require specific reactivity and selectivity. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .
Propiedades
Número CAS |
103877-23-2 |
|---|---|
Fórmula molecular |
C8H4Cl2F2O |
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
2-chloro-3,5-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2F2O/c1-3-5(11)2-4(8(10)13)6(9)7(3)12/h2H,1H3 |
Clave InChI |
BYPKTWKYWVTOFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1F)Cl)C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















